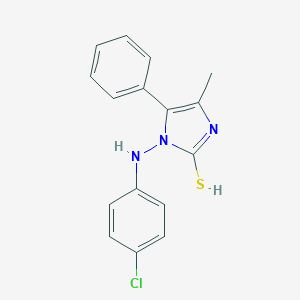

2',3,3',4',6'-Pentachloro-4-biphenylol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

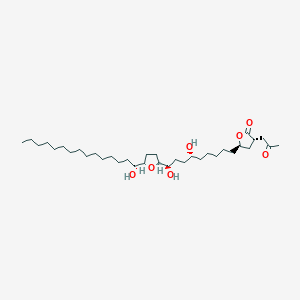

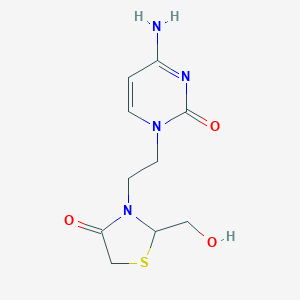

2,3,3',4',6'-Pentachloro-4-biphenylol (PCB 126) is a highly toxic environmental pollutant that belongs to the family of polychlorinated biphenyls (PCBs). PCBs are synthetic organic chemicals that were widely used in various industrial applications, including electrical equipment, hydraulic fluids, and plasticizers. PCBs are persistent organic pollutants that can accumulate in the environment and in the food chain, leading to serious health and environmental concerns. PCB 126 is one of the most toxic and persistent PCB congeners, and it has been extensively studied for its effects on human health and the environment.

Mechanism of Action

PCB 126 exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, cell proliferation, and immune response. Binding of PCB 126 to AhR leads to its activation and translocation to the nucleus, where it forms a complex with other transcription factors, such as the aryl hydrocarbon nuclear translocator (ARNT). This complex binds to specific DNA sequences, called xenobiotic response elements (XREs), and activates the expression of target genes, such as the cytochrome P450 enzymes, cytokines, and growth factors.

Biochemical and Physiological Effects

PCB 126 has been shown to induce a wide range of biochemical and physiological effects in various cell types and tissues. It can induce oxidative stress, DNA damage, and apoptosis, and it can alter the expression of genes involved in cell cycle regulation, cell differentiation, and immune response. PCB 126 has also been shown to affect the metabolism of lipids, glucose, and amino acids, and to disrupt the function of mitochondria and other organelles.

Advantages and Limitations for Lab Experiments

PCB 126 is a potent and selective agonist of AhR, and it has been widely used as a tool compound to study the molecular mechanisms of AhR signaling and its effects on cellular and physiological processes. PCB 126 has also been used as a positive control in various toxicological assays, such as the Ames test, the micronucleus assay, and the comet assay. However, PCB 126 is a highly toxic and persistent compound that requires special handling and disposal procedures. Its use in laboratory experiments should be carefully controlled and monitored to minimize the risk of exposure and contamination.

Future Directions

There are several areas of research that warrant further investigation regarding PCB 126 and its effects on human health and the environment. These include:

1. Mechanisms of toxicity: Further studies are needed to elucidate the molecular mechanisms of PCB 126 toxicity, including its effects on gene expression, signal transduction, and epigenetic regulation.

2. Developmental effects: PCB 126 has been shown to cause developmental toxicity in animal models, but its effects on human development are not well understood. Further studies are needed to assess the potential risks of PCB 126 exposure during pregnancy and early life.

3. Immunological effects: PCB 126 has been shown to affect immune function in animal models, but its effects on human immune function are not well understood. Further studies are needed to assess the potential risks of PCB 126 exposure on human immune function and susceptibility to infectious diseases.

4. Environmental fate and transport: PCB 126 is a persistent organic pollutant that can accumulate in the environment and in the food chain. Further studies are needed to assess the environmental fate and transport of PCB 126 and its potential risks to wildlife and ecosystems.

5. Remediation technologies: 2',3,3',4',6'-Pentachloro-4-biphenylol are a major environmental pollutant that requires effective remediation technologies to reduce their impact on human health and the environment. Further studies are needed to develop and optimize remediation technologies for PCB-contaminated sites.

Conclusion

PCB 126 is a highly toxic environmental pollutant that has been extensively studied for its effects on human health and the environment. It exerts its toxic effects by binding to the AhR and activating the expression of target genes involved in xenobiotic metabolism, cell proliferation, and immune response. PCB 126 is a potent and selective agonist of AhR and has been widely used as a tool compound in toxicological and pharmacological studies. However, its use requires careful handling and disposal procedures to minimize the risk of exposure and contamination. Further studies are needed to elucidate the mechanisms of PCB 126 toxicity and to develop effective remediation technologies to reduce its impact on human health and the environment.

Synthesis Methods

PCB 126 is synthesized by the chlorination of biphenyl in the presence of a catalyst, such as iron or aluminum chloride. The reaction can be carried out at high temperatures and pressures, and the product is purified by distillation and chromatography. PCB 126 is a yellowish crystalline solid that is insoluble in water but soluble in organic solvents.

Scientific Research Applications

PCB 126 has been extensively studied for its effects on human health and the environment. It is a potent toxicant that can cause a wide range of adverse health effects, including developmental, immunological, neurological, and carcinogenic effects. PCB 126 has been shown to disrupt the endocrine system, alter gene expression, and induce oxidative stress and inflammation. It is also a potent inducer of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.

properties

CAS RN |

192190-10-6 |

|---|---|

Molecular Formula |

C12H5Cl5O |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

2-chloro-4-(2,3,4,6-tetrachlorophenyl)phenol |

InChI |

InChI=1S/C12H5Cl5O/c13-6-3-5(1-2-9(6)18)10-7(14)4-8(15)11(16)12(10)17/h1-4,18H |

InChI Key |

QLPPOBFMEBKBOZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)O |

Other CAS RN |

192190-10-6 |

synonyms |

2-chloro-4-(2,3,4,6-tetrachlorophenyl)phenol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)